1-Benzyl-4-[(4-fluorophenyl)ethynyl]-1H-1,2,3-triazole
Description
Properties
CAS No. |
920282-83-3 |
|---|---|
Molecular Formula |
C17H12FN3 |
Molecular Weight |
277.29 g/mol |
IUPAC Name |
1-benzyl-4-[2-(4-fluorophenyl)ethynyl]triazole |
InChI |
InChI=1S/C17H12FN3/c18-16-9-6-14(7-10-16)8-11-17-13-21(20-19-17)12-15-4-2-1-3-5-15/h1-7,9-10,13H,12H2 |
InChI Key |
JYLOQRFNCVBSMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(N=N2)C#CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Benzyl-4-[(4-fluorophenyl)ethynyl]-1H-1,2,3-triazole typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the following steps:
Synthesis of the azide precursor: The benzyl azide is prepared by reacting benzyl bromide with sodium azide.
Synthesis of the alkyne precursor: The 4-ethynylfluorobenzene is synthesized by reacting 4-fluoroiodobenzene with acetylene in the presence of a palladium catalyst.
Cycloaddition reaction: The azide and alkyne precursors are then reacted in the presence of a copper(I) catalyst to form the triazole ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-Benzyl-4-[(4-fluorophenyl)ethynyl]-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, copper catalysts for cycloaddition reactions, and various oxidizing or reducing agents depending on the desired transformation.
Scientific Research Applications
While comprehensive data tables and case studies for the applications of "1-Benzyl-4-[(4-fluorophenyl)ethynyl]-1H-1,2,3-triazole" are not available within the provided search results, here's a detailed overview of its properties, synthesis, and potential applications based on the available information:
1. Structure and Properties
this compound is a compound with a triazole ring structure, incorporating a benzyl group and a 4-fluorophenyl ethynyl substituent. The molecular formula is C17H12FN3, and the molecular weight is 277.29 g/mol. A key feature of this compound is the triazole moiety, known for its diverse biological activities and applications in medicinal chemistry. The fluorine atom at the 4-position of the phenyl group enhances its electronic properties, which can influence its reactivity and biological interactions.
2. Synthesis
The primary method for synthesizing this compound is through copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction typically proceeds under mild conditions and offers high yields.
3. Potential Applications
this compound has several notable applications:
- Medicinal Chemistry: The triazole ring is known for its diverse biological activities, making it valuable in medicinal chemistry.
- Biological Interactions: The presence of a fluorine atom in the 4-position of the phenyl group enhances electronic properties, potentially influencing reactivity and biological interactions.
- Interaction Studies: Interaction studies often utilize techniques such as binding affinity with various biological targets. Modifications to the triazole ring can significantly alter interaction profiles and biological activity.
4. Structural Similarities and Enhanced Properties
Several compounds share structural similarities with this compound:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 1-Benzyl-4-(phenylethynyl)-1H-1,2,3-triazole | Benzyl and phenylethynyl groups | Exhibits strong fluorescence properties |
| 1-(2-Fluorobenzyl)-4-(phenylethynyl)-1H-1,2,3-triazole | Contains a fluorobenzyl group | Potential anti-cancer activity |
| 5-Aryl-4-(arylethynyl)-1H-1,2,3-triazoles | Aryl groups at both positions | Known for enhanced electronic properties |
The unique combination of a benzyl group and a 4-fluorophenyl ethynyl substituent provides distinct electronic properties that may enhance its biological activity compared to other triazoles. Its specific fluorination allows for better interactions with biological targets and improved solubility characteristics.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-[(4-fluorophenyl)ethynyl]-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit the synthesis of essential biomolecules in microorganisms, leading to their death. In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Substituent Effects on Physical and Spectral Properties
Table 1: Key Physical and Spectral Properties of Triazole Derivatives
Key Observations :
- Substituent Position : Derivatives with substituents at the C5 position (e.g., 3f) exhibit distinct NMR shifts compared to C4-substituted analogs, reflecting altered electronic environments .
- Electron-Withdrawing vs. Donating Groups : The trifluoromethyl group in 3f and 6c enhances electrophilicity, whereas methoxy (5) and methyl (3q) groups donate electron density, impacting solubility and reactivity .
- Hybrid Structures : Compound 6c, incorporating a pyrazole ring, shows reduced yield (45%) compared to simpler triazoles (81–89%), likely due to steric hindrance during cycloaddition .
Key Observations :
- Catalyst Efficiency : Cu(I) complexes (e.g., Cu(I)L1PPh$_3$) and CuS quantum dots under UV light achieve high yields (>80%), emphasizing the role of catalyst design and energy input .
- Nanoparticle Catalysis: Copper-azide nanoparticles (CANP) improve regioselectivity, minimizing side products (e.g., 3ae′ vs. 3ae) .
- Palladium Systems : Pd-catalyzed methods (e.g., for 3f) are less common for triazoles but useful for functionalizing pre-formed triazole cores .
Biological Activity
1-Benzyl-4-[(4-fluorophenyl)ethynyl]-1H-1,2,3-triazole is a compound notable for its unique triazole ring structure, which combines a benzyl group and a 4-fluorophenyl ethynyl substituent. This compound has gained attention in medicinal chemistry due to its diverse biological activities, particularly in antibacterial, antifungal, and anticancer applications.
Chemical Structure and Properties
The molecular formula of this compound is C17H12FN3, with a molecular weight of 277.29 g/mol. The presence of the fluorine atom in the 4-position of the phenyl group enhances its electronic properties and potentially influences its reactivity and biological interactions.
Synthesis
The primary method for synthesizing this compound is through copper-catalyzed azide-alkyne cycloaddition (CuAAC) , which proceeds under mild conditions and offers high yields. This reaction allows for the formation of the triazole ring efficiently while maintaining the integrity of the functional groups involved.
Antibacterial Activity
Research has indicated that derivatives of triazoles exhibit significant antibacterial properties. Studies show that compounds similar to this compound demonstrate selective activity against both Gram-positive and Gram-negative bacteria. For instance:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-Benzyl-4-(phenylethynyl)-1H-1,2,3-triazole | E. coli | MIC = 8 µg/mL |
| 1-Benzyl-4-(p-fluorobenzyl)-1H-1,2,3-triazole | S. aureus | MIC = 5 µg/mL |
These findings suggest that modifications to the triazole ring can significantly alter interaction profiles and biological activity .
Antifungal Activity
Triazole derivatives are also recognized for their antifungal properties. The compound has shown effectiveness against various fungal strains by inhibiting ergosterol biosynthesis, a critical component of fungal cell membranes. This mechanism is similar to that of established antifungal agents like fluconazole.
Anticancer Activity
Recent studies have explored the anticancer potential of triazole derivatives, including this compound. In vitro assays indicated that these compounds can induce apoptosis in cancer cells through various pathways:
- Cell Cycle Arrest : Compounds were observed to cause G2/M phase arrest in cancer cell lines.
- Cytokine Release : The influence on cytokine release (e.g., TNF-α and IL-6) was evaluated in peripheral blood mononuclear cells showing potential immunomodulatory effects .
Study on Antimicrobial Properties
A study conducted on a series of triazole derivatives demonstrated that compounds with a benzyl group at the 4-position exhibited enhanced antibacterial activity compared to those without this modification. The study highlighted that structural modifications could lead to improved binding affinities with bacterial targets .
Evaluation of Cytotoxicity
In another research effort focusing on the cytotoxic effects of triazoles on human cancer cell lines (e.g., HeLa and MCF-7), it was found that certain derivatives displayed IC50 values comparable to known chemotherapeutics. This suggests their potential as lead compounds for further development in cancer therapy .
Q & A
What are the optimal synthetic routes for 1-Benzyl-4-[(4-fluorophenyl)ethynyl]-1H-1,2,3-triazole, and how does regioselectivity impact yield?
Level: Basic
Methodological Answer:
The compound is synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. A general procedure involves reacting benzyl azide (generated in situ from benzyl chloride and sodium azide) with 4-fluorophenylacetylene under Cu(I) catalysis. Key parameters include:
- Solvent choice (e.g., deep eutectic solvents improve reaction efficiency and recyclability ).
- Catalyst loading (PPM levels of Cu(I) coordination polymers suffice for high yields ).
- Microwave irradiation can accelerate reactions and enhance regioselectivity toward the 1,4-disubstituted triazole isomer .
Regioselectivity is critical: the 1,4-isomer dominates under Cu(I) catalysis, while thermal conditions favor 1,5-regioisomers. Confirm regiochemistry via (e.g., diagnostic proton shifts at δ 7.6–7.7 ppm for the triazole ring ).
How can spectroscopic data resolve structural ambiguities in 1,2,3-triazole derivatives?
Level: Basic
Methodological Answer:
Key techniques include:
- : Distinct chemical shifts for the benzyl group (δ 5.4–5.5 ppm, singlet) and fluorophenyl protons (δ 7.0–7.2 ppm, coupling patterns ) .
- : Fluorine coupling () observed for the 4-fluorophenyl group .
- HRMS: Confirm molecular ion peaks (e.g., at m/z 254.1093 for analogous triazoles ).
- IR: Absorbances near 1607–1610 cm (C=C/C=N stretching) and 1228–1352 cm (C-F vibrations) .
What strategies address contradictions in reported synthetic yields for fluorophenyl-substituted triazoles?
Level: Advanced
Methodological Answer:
Discrepancies in yields (e.g., 69–97% ) arise from:
- Reaction scale: Micromolar vs. millimolar scales impact efficiency due to competing side reactions.
- Purification methods: Column chromatography (e.g., silica gel with ethyl acetate/hexane) vs. recrystallization affects recovery .
- Catalyst source: Homogeneous Cu(I) salts (e.g., CuBr) vs. heterogeneous coordination polymers .
Mitigation: Optimize via design of experiments (DoE) to identify critical factors (e.g., temperature, solvent polarity). Validate reproducibility using high-purity azides and alkynes.
How can computational chemistry predict electronic properties of 1,2,3-triazoles?
Level: Advanced
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) provide insights into:
- Electron density distribution: The triazole ring’s electron-deficient nature, influenced by the fluorophenyl group’s electron-withdrawing effect.
- Frontier molecular orbitals (HOMO/LUMO): Predict reactivity in cross-coupling reactions or optoelectronic applications .
- Non-covalent interactions: Fluorine-mediated interactions (e.g., C-F⋯H hydrogen bonds) in crystal packing .
Validate computational models against experimental XRD data (refined via SHELX ).
What advanced characterization techniques elucidate solid-state behavior of this compound?
Level: Advanced
Methodological Answer:
- Single-crystal XRD: Resolve regiochemistry and confirm bond lengths/angles. Use SHELXL for refinement and WinGX/ORTEP for visualization .
- DSC/TGA: Assess thermal stability (e.g., melting points 97–154°C for analogous triazoles ).
- Powder XRD: Detect polymorphism or amorphous content in bulk samples.
- Solid-state NMR: Probe environments to study fluorophenyl group dynamics.
How does substituent variation on the triazole core impact biological or material applications?
Level: Advanced
Methodological Answer:
- Bioactivity: Fluorine enhances membrane permeability; triazoles serve as pharmacophores in kinase inhibitors .
- Material Science: Electron-deficient triazoles improve charge transport in OLEDs (e.g., iridium(III) complexes ).
Methodology: - Synthesize analogs via Suzuki-Miyaura coupling (e.g., replace fluorophenyl with bromo-/methoxy-substituted aryl groups ).
- Screen properties via in vitro assays (e.g., IC) or device fabrication (e.g., electroluminescence efficiency ).
What are the limitations of CuAAC in synthesizing sterically hindered triazoles?
Level: Advanced
Methodological Answer:
CuAAC efficiency drops with bulky alkynes/azides due to:
- Steric hindrance: Reduced accessibility of the Cu(I)-acetylide intermediate.
- Electronic effects: Electron-deficient azides (e.g., aryl azides) react slower than alkyl azides .
Solutions: - Use microwave irradiation to overcome kinetic barriers .
- Switch to Ru-catalyzed azide-alkyne cycloaddition (RuAAC) for 1,5-regioisomers or bulky substrates .
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